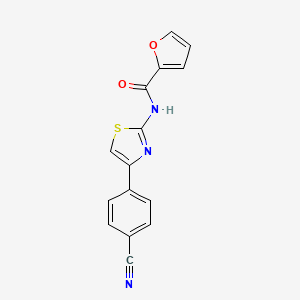
N-(2,5-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that likely contains multiple functional groups, including an amide group (from the “carboxamide” part of the name), a pyrazole group (a type of aromatic heterocycle), and several fluorophenyl groups (aromatic rings with fluorine substitutions) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 2,4-Difluorophenyl isocyanate, have been used in the synthesis of N,N-disubstituted S,N’-diarylisothioureas .Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(2,5-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide and related compounds have been synthesized and characterized across various studies. These compounds are of interest due to their structural and functional properties, which are explored for various scientific applications including medical imaging and cytotoxicity against cancer cell lines. For instance, compounds synthesized with similar structural motifs have been evaluated for their potential as radiotracers for studying CB1 cannabinoid receptors through positron emission tomography (PET) imaging (Katoch-Rouse & Horti, 2003). Additionally, such molecules have been investigated for their in vitro cytotoxic activities against human cancer cell lines, offering insights into their potential therapeutic applications (Hassan et al., 2015; Hassan, Hafez, & Osman, 2014).
Biological and Chemical Properties
The chemical and biological properties of these compounds are studied through various methodologies including crystallography and spectroscopy. Crystal structure analysis and spectroscopic characterization contribute to understanding the molecular conformation, stability, and interactions relevant to their biological activity (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012). These studies offer foundational knowledge for the design and development of new molecules with enhanced performance in their respective applications.
Applications in Agrochemicals and Herbicides
Some derivatives of the mentioned compound exhibit significant agrochemical properties, including nematocidal and fungicidal activities. These findings highlight the potential of such compounds in developing novel agrochemical solutions for pest and disease management (Zhao et al., 2017). Additionally, the herbicidal activity and crop safety of certain analogs under flooded conditions have been explored, showing promising results for agricultural applications (Ohno et al., 2004).
Fluorination and its Effects
The introduction of fluorine atoms into the molecular structure of pyrazoles and related compounds has been studied for its impact on various biological activities. Fluorination can enhance the biological activity of molecules, as demonstrated in the inhibitory potency and selectivity on the activity of nitric oxide synthase (NOS) isoenzymes (Nieto et al., 2015). This illustrates the role of fluorination in modulating the pharmacological properties of chemical compounds.
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(2,5-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c1-2-26-16-10-24(13-6-3-11(19)4-7-13)23-17(16)18(25)22-15-9-12(20)5-8-14(15)21/h3-10H,2H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQAGWLXUSRAGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
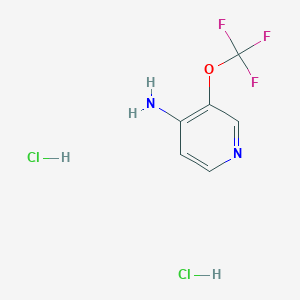
![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-(trifluoromethyl)pyrrolidine-1-carboxylate](/img/structure/B2935581.png)
![1-(4-chlorophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2935584.png)
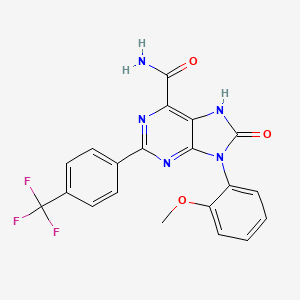
![2-Methoxy-4-[3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-4-yl]phenol](/img/structure/B2935589.png)
![4-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2935590.png)
![4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B2935591.png)

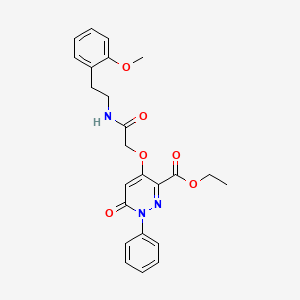
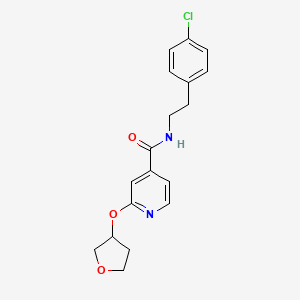
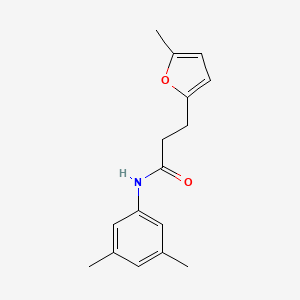
![3-(pyridin-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide](/img/structure/B2935600.png)
